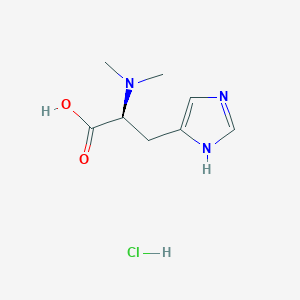![molecular formula C27H45NO4 B15293388 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B15293388.png)
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of fatty acid esters This compound is characterized by the presence of multiple double bonds in its long hydrocarbon chain, making it a polyunsaturated fatty acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of a polyunsaturated fatty acid with an appropriate alcohol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often performed at elevated temperatures to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities and ensure the final product meets the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form a saturated compound.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide. These reactions are typically carried out under mild to moderate conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Epoxides, hydroxylated derivatives, and carboxylic acids.
Reduction: Alcohols and saturated esters.
Substitution: Amino esters and other substituted derivatives.
Applications De Recherche Scientifique
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of polyunsaturated fatty acid esters and their derivatives.
Biology: It is investigated for its potential role in cellular signaling pathways and as a precursor for bioactive lipids.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the formulation of specialized lubricants, coatings, and other materials that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in lipid metabolism, such as lipases and desaturases.
Pathways: It may influence signaling pathways related to inflammation and cell proliferation by modulating the levels of bioactive lipids derived from its metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate: is similar to other polyunsaturated fatty acid esters such as:
Uniqueness
- Unique Features : The presence of the 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl group imparts unique chemical properties to the compound, such as increased stability and specific reactivity patterns.
- Comparison : Compared to other similar compounds, this compound may exhibit different biological activities and industrial applications due to its distinct structural features.
Propriétés
Formule moléculaire |
C27H45NO4 |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C27H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(29)31-24-23-28-26(30)32-27(2,3)4/h9-10,12-13,15-16,18-19H,5-8,11,14,17,20-24H2,1-4H3,(H,28,30)/b10-9-,13-12-,16-15-,19-18- |
Clé InChI |
RNGSLNONJHFYDI-SNPVRQPZSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCNC(=O)OC(C)(C)C |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile](/img/structure/B15293305.png)
![methyl (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15293314.png)


![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)



![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)


![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
